molecular formula C21H12O B188654 9H-Dibenz(b,de)anthracen-9-one CAS No. 86854-05-9

9H-Dibenz(b,de)anthracen-9-one

Cat. No. B188654
CAS RN: 86854-05-9
M. Wt: 280.3 g/mol
InChI Key: ZPXGUKYFVUIRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Dibenz(b,de)anthracen-9-one, also known as DBA, is a polycyclic aromatic hydrocarbon (PAH) that has been studied extensively due to its potential applications in various fields. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. DBA has been found to exhibit a range of biological and physiological effects, making it an interesting compound for research.

Mechanism Of Action

The mechanism of action of 9H-Dibenz(b,de)anthracen-9-one is not fully understood, but it is believed to involve the intercalation of the compound between DNA base pairs, leading to DNA damage and cell death. 9H-Dibenz(b,de)anthracen-9-one has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.

Biochemical And Physiological Effects

9H-Dibenz(b,de)anthracen-9-one has been found to exhibit a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. It has also been found to induce oxidative stress and inflammation in cells. 9H-Dibenz(b,de)anthracen-9-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Advantages And Limitations For Lab Experiments

One advantage of using 9H-Dibenz(b,de)anthracen-9-one in lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 9H-Dibenz(b,de)anthracen-9-one. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the investigation of the compound's potential applications in organic electronics and optoelectronics. Additionally, further research is needed to fully understand the mechanism of action of 9H-Dibenz(b,de)anthracen-9-one and its potential applications in cancer therapy.

Synthesis Methods

9H-Dibenz(b,de)anthracen-9-one can be synthesized by various methods, including the Friedel-Crafts reaction, the Suzuki-Miyaura coupling reaction, and the Pd-catalyzed cross-coupling reaction. The Friedel-Crafts reaction involves the reaction of anthracene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The Suzuki-Miyaura coupling reaction involves the reaction of 9-bromoanthracene with 9-boronic acid, followed by oxidation with hydrogen peroxide. The Pd-catalyzed cross-coupling reaction involves the reaction of 9-bromoanthracene with 9-phenylanthracene in the presence of a palladium catalyst.

Scientific Research Applications

9H-Dibenz(b,de)anthracen-9-one has been studied extensively for its potential applications in various fields, including organic electronics, photovoltaics, and optoelectronics. It has been found to exhibit excellent charge transport properties, making it a promising material for use in electronic devices. 9H-Dibenz(b,de)anthracen-9-one has also been studied for its potential applications in cancer therapy, as it has been found to exhibit anticancer activity.

properties

CAS RN

86854-05-9

Product Name

9H-Dibenz(b,de)anthracen-9-one

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one

InChI

InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H

InChI Key

ZPXGUKYFVUIRMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1

Origin of Product

United States

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